3-(Phenethylsulfonyl)azetidine 3-(Phenethylsulfonyl)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16202297
InChI: InChI=1S/C11H15NO2S/c13-15(14,11-8-12-9-11)7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
SMILES:
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol

3-(Phenethylsulfonyl)azetidine

CAS No.:

Cat. No.: VC16202297

Molecular Formula: C11H15NO2S

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

3-(Phenethylsulfonyl)azetidine -

Specification

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
IUPAC Name 3-(2-phenylethylsulfonyl)azetidine
Standard InChI InChI=1S/C11H15NO2S/c13-15(14,11-8-12-9-11)7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Standard InChI Key JUEFJZHOJBZERX-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)S(=O)(=O)CCC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-(phenethylsulfonyl)azetidine is C₁₁H₁₅NO₂S, with a molecular weight of 225.31 g/mol. Its IUPAC name is 3-(2-phenylethylsulfonyl)azetidine, reflecting the phenethyl chain (-CH₂CH₂C₆H₅) attached to the sulfonyl group at the 3-position of the azetidine ring. The sulfonyl group (-SO₂-) introduces significant polarity, influencing both the compound’s solubility and reactivity.

Key structural features include:

  • Azetidine Ring: A four-membered saturated ring containing one nitrogen atom, contributing to ring strain and nucleophilic character at the nitrogen.

  • Sulfonyl Group: Enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitution reactions.

  • Phenethyl Moiety: Provides aromaticity and lipophilicity, which can modulate interactions with biological targets.

The canonical SMILES representation, C1C(CN1)S(=O)(=O)CCC2=CC=CC=C2, underscores the connectivity of these functional groups .

Synthetic Methodologies

Catalytic Intramolecular Aminolysis of Epoxy Amines

A breakthrough in azetidine synthesis involves La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. This method, reported by Kuriyama et al. (2021), achieves high regioselectivity and yields (up to 81%) under mild conditions . For example, treating cis-3,4-epoxy amine precursors with La(OTf)₃ in 1,2-dichloroethane (DCE) at reflux selectively forms azetidines over pyrrolidines (2aa/3aa >20:1) . This approach tolerates acid-sensitive functional groups, making it suitable for complex molecule synthesis.

Ring-Opening and Cyclization Strategies

Patent literature describes alternative routes involving ring-opening reactions of aziridines with sulfonyl chlorides. For instance, reacting aziridines with benzenesulfonyl chloride under Lewis acid catalysis (e.g., BF₃) yields azetidine sulfonates . A representative procedure involves:

  • Aziridine Activation: Treatment with benzenesulfonyl chloride in dichloromethane.

  • Cyclization: Using Brønsted acids (e.g., HCl) to induce ring expansion.

  • Workup: Extraction with organic solvents (e.g., CH₂Cl₂) and purification via silica gel chromatography .

These methods, while effective, often require rigorous optimization of reaction conditions to minimize side reactions such as over-oxidation or polymerization.

Chemical Reactivity and Functionalization

The sulfonyl group in 3-(phenethylsulfonyl)azetidine serves as a versatile handle for further derivatization:

Nucleophilic Substitution

The electron-withdrawing nature of the sulfonyl group activates the β-carbon for nucleophilic attack. For example:

  • Amine Substitution: Reaction with primary or secondary amines (e.g., isopropylamine) in the presence of triethylamine yields N-alkylated azetidines .

  • Reduction: Hydride agents (e.g., LiAlH₄) reduce the sulfonyl group to thioethers, though this is less common due to competing ring-opening pathways.

Ring-Opening Reactions

Under acidic or basic conditions, the azetidine ring undergoes cleavage. For instance:

  • Acid-Mediated Hydrolysis: Concentrated HCl opens the ring to form γ-amino sulfonic acids.

  • Base-Induced Elimination: Strong bases (e.g., NaOH) deprotonate the nitrogen, leading to β-elimination and formation of allylic sulfones .

Applications in Drug Discovery and Materials Science

Pharmaceutical Relevance

Azetidine derivatives are prized in medicinal chemistry for their:

  • Conformational Rigidity: The strained ring enforces specific three-dimensional orientations, enhancing target binding selectivity.

  • Metabolic Stability: Sulfonyl groups resist oxidative degradation, improving pharmacokinetic profiles.

While specific biological data for 3-(phenethylsulfonyl)azetidine remain limited, structurally related compounds exhibit activity as:

  • Dopamine Receptor Modulators: Analogues with piperazine-azetidine hybrids show antipsychotic effects .

  • Enzyme Inhibitors: Sulfonamide-containing azetidines inhibit proteases and kinases in preclinical studies .

Polymer and Materials Chemistry

The compound’s dual functionality (azetidine + sulfonyl) enables its use as:

  • Monomer for Step-Growth Polymerization: Forms polyamides or polysulfones with tunable thermal properties.

  • Crosslinking Agent: Reacts with diols or diamines to create hydrogels for biomedical applications.

Physicochemical Properties and Stability

PropertyValue/Description
Melting PointNot reported (typically oily liquid)
SolubilitySoluble in DCM, THF; insoluble in H₂O
StabilitySensitive to strong acids/bases
Spectral Data (¹H NMR)δ 3.8–4.2 (m, azetidine CH₂), δ 7.2–7.4 (m, aromatic H)

Stability studies indicate decomposition above 150°C, with the sulfonyl group undergoing thermal elimination to release SO₂ .

Comparison with Related Azetidine Derivatives

  • 3-(Phenylsulfanyl)azetidine (PubChem CID 54183511): Replacing the sulfonyl with a thioether group reduces electrophilicity but enhances lipophilicity .

  • 3-Methylazetidine: Lacks the sulfonyl moiety, exhibiting higher basicity and ring strain .

Future Directions and Challenges

Current research gaps include:

  • Catalytic Asymmetric Synthesis: Developing enantioselective methods to access chiral azetidine sulfonates.

  • In Vivo Pharmacological Studies: Evaluating bioavailability and toxicity profiles for therapeutic applications.

Advances in flow chemistry and computational modeling are poised to address these challenges, enabling broader utilization of 3-(phenethylsulfonyl)azetidine in industrial and academic settings .

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